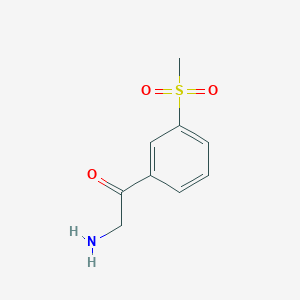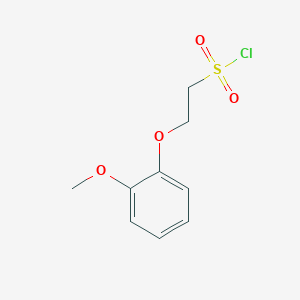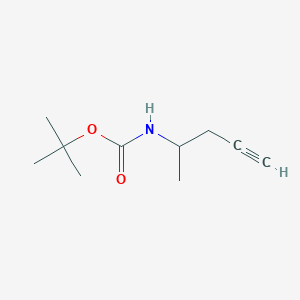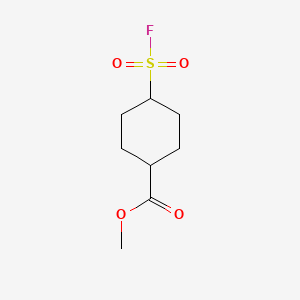
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13FO4S It is a derivative of cyclohexane, featuring a fluorosulfonyl group and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with fluorosulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the fluorosulfonyl chloride.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: New cyclohexane derivatives with substituted functional groups.
Reduction: Cyclohexane derivatives with reduced functional groups.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylate ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 1-cyclohexene-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong interactions with nucleophiles. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13FO4S |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 4-fluorosulfonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DLUKBQGRZWHVAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
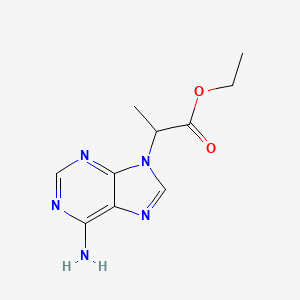
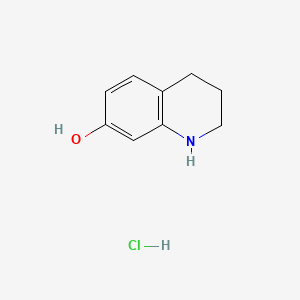
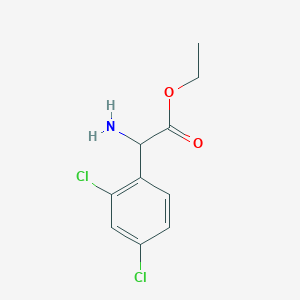
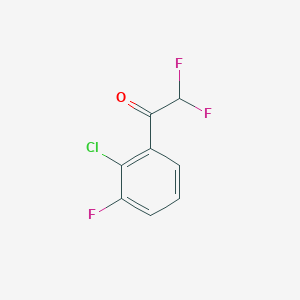
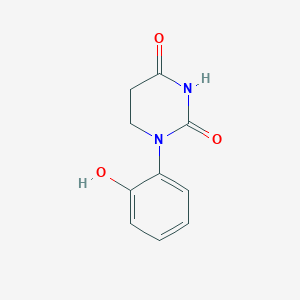
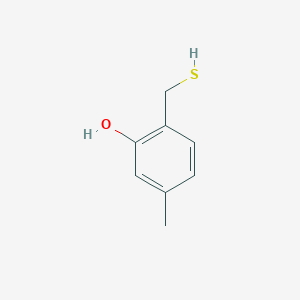
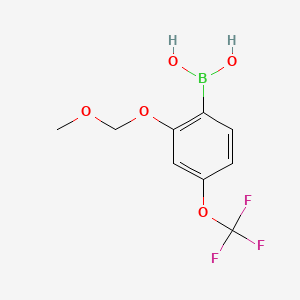
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
